Cas no 1006433-53-9 (3-(3-nitro-1H-pyrazol-1-yl)propan-1-amine)

3-(3-Nitro-1H-pyrazol-1-yl)propan-1-amine is a nitro-substituted pyrazole derivative with a propylamine side chain, offering versatility as a building block in organic synthesis and pharmaceutical research. Its nitro group enhances reactivity, facilitating further functionalization, while the pyrazole core contributes to its potential as a ligand or intermediate in heterocyclic chemistry. The propylamine moiety provides additional flexibility for conjugation or derivatization, making it useful in the development of bioactive compounds. This compound is particularly valuable in medicinal chemistry for designing molecules with targeted biological activity. Its stable yet modifiable structure ensures compatibility with a range of synthetic protocols, supporting applications in drug discovery and agrochemical research.
3-(3-nitro-1H-pyrazol-1-yl)propan-1-amine structure
1006433-53-9 structure
Product Name:3-(3-nitro-1H-pyrazol-1-yl)propan-1-amine
CAS No:1006433-53-9
MF:C6H10N4O2
MW:170.16920042038
MDL:MFCD03422558
CID:3057984
PubChem ID:19616361
Update Time:2025-05-27

3-(3-nitro-1H-pyrazol-1-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(3-Nitro-pyrazol-1-yl)-propylamine
    • 3-(3-nitro-1H-pyrazol-1-yl)propan-1-amine
    • AKOS000305147
    • 1006433-53-9
    • EN300-228697
    • BBL039710
    • 3-(3-NITRO-1H-PYRAZOL-1-YL)-1-PROPANAMINE
    • 3-(3-nitropyrazol-1-yl)propan-1-amine
    • STK349192
    • CS-0266515
    • MDL: MFCD03422558
    • Inchi: 1S/C6H10N4O2/c7-3-1-4-9-5-2-6(8-9)10(11)12/h2,5H,1,3-4,7H2
    • InChI Key: GVIIIFHNKZRDAN-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CN(CCCN)N=1)=O

Computed Properties

  • Exact Mass: 170.080376g/mol
  • Monoisotopic Mass: 170.080376g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 170.17g/mol
  • XLogP3: -0.3
  • Topological Polar Surface Area: 89.7Ų

3-(3-nitro-1H-pyrazol-1-yl)propan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-228697-0.05g
3-(3-nitro-1H-pyrazol-1-yl)propan-1-amine
1006433-53-9 95%
0.05g
$486.0 2024-06-20
Enamine
EN300-228697-0.1g
3-(3-nitro-1H-pyrazol-1-yl)propan-1-amine
1006433-53-9 95%
0.1g
$509.0 2024-06-20
Enamine
EN300-228697-0.25g
3-(3-nitro-1H-pyrazol-1-yl)propan-1-amine
1006433-53-9 95%
0.25g
$532.0 2024-06-20
Enamine
EN300-228697-0.5g
3-(3-nitro-1H-pyrazol-1-yl)propan-1-amine
1006433-53-9 95%
0.5g
$555.0 2024-06-20
Enamine
EN300-228697-1.0g
3-(3-nitro-1H-pyrazol-1-yl)propan-1-amine
1006433-53-9 95%
1.0g
$579.0 2024-06-20
Enamine
EN300-228697-2.5g
3-(3-nitro-1H-pyrazol-1-yl)propan-1-amine
1006433-53-9 95%
2.5g
$1202.0 2024-06-20
Enamine
EN300-228697-5.0g
3-(3-nitro-1H-pyrazol-1-yl)propan-1-amine
1006433-53-9 95%
5.0g
$2361.0 2024-06-20
Enamine
EN300-228697-10.0g
3-(3-nitro-1H-pyrazol-1-yl)propan-1-amine
1006433-53-9 95%
10.0g
$4597.0 2024-06-20
Enamine
EN300-228697-1g
3-(3-nitro-1H-pyrazol-1-yl)propan-1-amine
1006433-53-9
1g
$579.0 2023-09-15
Enamine
EN300-228697-5g
3-(3-nitro-1H-pyrazol-1-yl)propan-1-amine
1006433-53-9
5g
$2361.0 2023-09-15
Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd